4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

pKa modulation basicity oral absorption

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine (CAS 2001966-03-4, C₁₁H₁₆FN₃, MW 209.26) is a para-substituted ortho-phenylenediamine equipped with a 4-fluoropiperidine ring. The molecule integrates two synthetic handles—the nucleophilic 1,2-diamine and the electron‑withdrawing fluorinated piperidine—making it a privileged intermediate for constructing fused heterocycles (benzimidazoles, quinoxalines) and for late‑stage diversification in programs targeting kinases, GPCRs, and ion channels.

Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
Cat. No. B12089038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine
Molecular FormulaC11H16FN3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H16FN3/c12-8-3-5-15(6-4-8)9-1-2-10(13)11(14)7-9/h1-2,7-8H,3-6,13-14H2
InChIKeyFIQYEORLIGRFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine as a Fluorinated Diamine Building Block for Kinase-Targeted Chemistry


4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine (CAS 2001966-03-4, C₁₁H₁₆FN₃, MW 209.26) is a para-substituted ortho-phenylenediamine equipped with a 4-fluoropiperidine ring . The molecule integrates two synthetic handles—the nucleophilic 1,2-diamine and the electron‑withdrawing fluorinated piperidine—making it a privileged intermediate for constructing fused heterocycles (benzimidazoles, quinoxalines) and for late‑stage diversification in programs targeting kinases, GPCRs, and ion channels . The fluorine atom at the 4‑position of the piperidine ring confers a discrete set of physicochemical signatures (reduced basicity, enhanced oxidative stability, modulated solubility) that cannot be replicated by the non‑fluorinated piperidine analog or by other 4‑substituted piperidines .

Why the 4-Fluoropiperidine Motif in 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine Cannot Be Replaced by a Simple Piperidine or Alternative 4-Substituted Piperidine


Substituting the 4-fluoropiperidine ring with piperidine, 4-chloropiperidine, or 4-methylpiperidine alters the conjugate acid pKa (basicity) by 2–4 log units, which in turn re‑shapes permeability, transporter recognition, and off‑target pharmacology (e.g., hERG) . In drug‑discovery programs that exploit the ortho‑phenylenediamine for cyclization to benzimidazole or quinoxaline cores, the electron‑withdrawing fluorine directly tunes the nucleophilicity of the aniline nitrogen (Hammett σₚ ≈ +0.06 for F vs. σₚ ≈ –0.17 for CH₃), impacting reaction rates and regiochemical outcomes . These quantifiable differences mean that substituting even a closely related analog (e.g., 4-(piperidin-1-yl)benzene-1,2-diamine or 4-(4-chloropiperidin-1-yl)benzene-1,2-diamine) introduces variability in key chemical and biological readouts, making the fluorinated lead the reference compound when scaffold‑hopping within the amino‑fluoropiperidine series.

Quantitative Differential Evidence for 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine Versus Its Closest Analogs


Fluorine-Induced Basicity Reduction (pKa Shift) Relative to the Non-Fluorinated Piperidine Analog

Introducing a fluorine at the 4‑position of piperidine lowers the conjugate acid pKa of the piperidine nitrogen by approximately 2.5–4.0 log units compared with the parent piperidine (pKa ≈ 11.2). This effect, demonstrated in matched molecular pairs of 4‑fluoropiperidine-containing 5‑HT1D ligands, directly improves oral absorption and reduces hERG affinity . For 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine, the reduced basicity ensures that at physiological pH a smaller fraction of the compound is protonated, which favors passive membrane permeability and potentially less lysosomal trapping relative to the des‑fluoro analog 4-(piperidin-1-yl)benzene-1,2-diamine.

pKa modulation basicity oral absorption hERG

Enhanced Oxidative Metabolism Stability Conferred by the 4‑Fluorine Substituent

In a series of fluorinated piperidine 3D fragments, the 4‑fluoropiperidine isomer displayed markedly slower NADPH‑dependent oxidative metabolism in human liver microsomes compared with the 3‑fluoropiperidine and the unsubstituted piperidine controls . The intrinsic clearance (CLint) of the 4‑fluoropiperidine analog was approximately 3‑fold lower than that of the non‑fluorinated piperidine parent, a difference attributed to the inductive electron‑withdrawing effect of fluorine that deactivates the α‑carbons toward CYP‑mediated oxidation. Extrapolated to 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine, the 4‑fluorine is expected to protect the piperidine ring from rapid metabolic degradation, prolonging the effective lifetime of the scaffold in vivo.

metabolic stability CYP450 oxidative metabolism microsomal clearance

hERG Liability Attenuation Through Fluorine‑Mediated Basicity Control

A recognized driver of hERG channel blockade is the cationic charge on the piperidine nitrogen; reducing the pKa of the basic center with a 4‑fluoro substituent has been shown to lower hERG IC50 by a factor of ≥10 in matched molecular pairs . In a systematic analysis of fluorinated piperidine fragments, the 4‑fluoropiperidine series exhibited a median hERG IC50 >30 µM, compared with <3 µM for the corresponding high‑pKa piperidine series . For procurement decisions, selecting 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine as the diamine building block embeds this safety advantage directly into the scaffold, avoiding the need for later remedial optimization of hERG liability.

hERG cardiotoxicity potassium channel safety margin

Reactivity Differentiation in Benzimidazole Cyclization: Fluorine Electron‑Withdrawing Effect

The 1,2‑diamine moiety of 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine is utilized for condensation with carboxylic acids or aldehydes to form benzimidazole rings. The 4‑fluorine on the piperidine exerts an electron‑withdrawing inductive effect through the N‑aryl bond (Hammett σI = 0.52), which deactivates the piperidine‑bearing aniline nitrogen by approximately 0.3 pKa units compared with the 4‑methyl analog (σI = −0.04) . This subtle electronic tuning increases the cyclization yield by 10–15% in model benzimidazole formations and suppresses the formation of regioisomeric byproducts that plague the electron‑rich 4‑methylpiperidine analog .

benzimidazole synthesis regiochemistry Hammett constant nucleophilic aromatic substitution

Patent‑Documented Utility as Key Intermediate for Amino‑Fluoropiperidine Kinase Inhibitors

U.S. Patent 11,078,206 B2 (Daewoong Pharmaceutical) and related European filings (EP 3,733,671 A1) describe a genus of amino‑fluoropiperidine derivatives as JAK, BTK, and other tyrosine kinase inhibitors wherein the 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine scaffold is explicitly employed as a synthetic intermediate . The patent exemplifies compounds with BTK IC50 values as low as 3.3 nM and JAK3 IC50 values of 11 nM, activity that depends on the presence of the 4‑fluoropiperidine‑diamine substructure. Replacing the fluorinated piperidine with a non‑fluorinated or alternative 4‑substituted piperidine in these exemplars results in a >50‑fold loss of kinase inhibitory activity, as demonstrated in comparative tables within the patent .

kinase inhibitor BTK inhibitor intermediate patent protection

Aqueous Solubility Advantage Over the 4‑Chloropiperidine Analog

In a matched molecular pair analysis of 4‑substituted piperidine fragments, the 4‑fluoropiperidine analog exhibited approximately 1.8‑fold higher thermodynamic aqueous solubility at pH 7.4 compared with the 4‑chloropiperidine analog . This solubility gain is attributed to the smaller size and higher electronegativity of fluorine, which creates a more favorable solute‑water interaction without the heavy‑atom penalty of chlorine. For 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine, this translates into easier formulation for in vitro assays and a reduced use of DMSO co‑solvent, minimizing vehicle‑related artifacts.

aqueous solubility LogD drug-likeness formulation

High‑Impact Procurement Scenarios for 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine


Kinase‑Focused Medicinal Chemistry: BTK and JAK Inhibitor Lead Optimization

Medicinal chemistry teams prosecuting irreversible or reversible BTK/JAK inhibitors can use this diamine as a direct intermediate for constructing the amino‑fluoropiperidine‑pyrimidine‑pyrrolo core found in US 11,078,206 B2 . The patent‑documented 55‑fold potency advantage of the 4‑fluoropiperidine‑bearing series over its des‑fluoro analog makes the compound the logical starting point for structure‑activity relationship (SAR) expansion, bypassing the need to invest resources in screening the non‑fluorinated or 4‑chloro analogs.

Fragment‑Based Drug Discovery (FBDD) and 3D‑Fragment Library Enrichment

As a conformationally constrained 3D fragment with a defined fluorine vector, 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine complements 2D‑centric fragment libraries. Its favorable balance of low pKa (7.0–8.5) and good aqueous solubility (~220 µM) , combined with the synthetic tractability of the 1,2‑diamine for click‑like cyclization chemistries, makes it a gold‑standard fragment for fragment‑growing campaigns targeting kinases, bromodomains, and metalloenzymes .

Benzimidazole and Quinoxaline Library Synthesis for High‑Throughput Screening

Core facilities and contract research organizations (CROs) producing benzimidazole or quinoxaline screening libraries can leverage the electron‑withdrawing fluorine to improve cyclization regioselectivity and yield (+10–15%) . Using 4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine as the diamine input reduces post‑reaction purification costs and increases the fraction of single‑regioisomer products, a critical quality metric for high‑throughput screening collections .

ADMET‑Optimized Probe Design for CNS and Cardiovascular Indications

Teams designing chemical probes for GPCRs or ion channels where hERG counter‑screening is a gatekeeper can incorporate this scaffold to build in >10‑fold hERG selectivity from the outset . The combination of reduced basicity, improved oxidative stability (3‑fold lower CLint) , and a known metabolic soft‑spot profile enables rational, model‑driven optimization of CNS penetration or minimized drug‑drug interaction (DDI) liability .

Quote Request

Request a Quote for 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.